N-butyl-2-cyano-3-(4-hydroxy-3,5-dimethylphenyl)prop-2-enamide

Physicochemical profiling Lipophilicity Drug-likeness

N-butyl-2-cyano-3-(4-hydroxy-3,5-dimethylphenyl)prop-2-enamide (CAS 940808-29-7) is a synthetic small molecule belonging to the 2-cyano-3-phenylacrylamide class. Its core structure features an electrophilic α,β-unsaturated carbonyl system conjugated to a cyano group, a motif commonly exploited in targeted covalent inhibitors (TCIs) for kinases and other cysteine-dependent enzymes.

Molecular Formula C16H20N2O2
Molecular Weight 272.348
CAS No. 940808-29-7
Cat. No. B2488256
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-butyl-2-cyano-3-(4-hydroxy-3,5-dimethylphenyl)prop-2-enamide
CAS940808-29-7
Molecular FormulaC16H20N2O2
Molecular Weight272.348
Structural Identifiers
SMILESCCCCNC(=O)C(=CC1=CC(=C(C(=C1)C)O)C)C#N
InChIInChI=1S/C16H20N2O2/c1-4-5-6-18-16(20)14(10-17)9-13-7-11(2)15(19)12(3)8-13/h7-9,19H,4-6H2,1-3H3,(H,18,20)
InChIKeyVOFMCEXMWOSENQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-butyl-2-cyano-3-(4-hydroxy-3,5-dimethylphenyl)prop-2-enamide (CAS 940808-29-7): A Differentiated Cyanoacrylamide Scaffold for Targeted Covalent Inhibitor Programs


N-butyl-2-cyano-3-(4-hydroxy-3,5-dimethylphenyl)prop-2-enamide (CAS 940808-29-7) is a synthetic small molecule belonging to the 2-cyano-3-phenylacrylamide class. Its core structure features an electrophilic α,β-unsaturated carbonyl system conjugated to a cyano group, a motif commonly exploited in targeted covalent inhibitors (TCIs) for kinases and other cysteine-dependent enzymes [1]. The compound is further characterized by a specific 4-hydroxy-3,5-dimethylphenyl substitution pattern, which distinguishes it from simpler phenylacrylamide analogs and is predicted to modulate its physicochemical properties and binding interactions [2].

Why N-butyl-2-cyano-3-(4-hydroxy-3,5-dimethylphenyl)prop-2-enamide Cannot Be Replaced by Generic In-Class Analogs


Substituting N-butyl-2-cyano-3-(4-hydroxy-3,5-dimethylphenyl)prop-2-enamide with a generic cyanoacrylamide analog risks significant changes in key drug-like properties. The precise substitution pattern on the phenyl ring and the N-butyl amide chain are not inert structural features; they are critical determinants of molecular recognition, target residence time, and physicochemical profile. For instance, replacing the N-butyl group with a bulkier thiazole moiety, as in analog CAS 863670-58-0, drastically increases topological polar surface area (from ~66 Ų to 114 Ų) and molecular weight, which can alter permeability and target binding kinetics [1]. Similarly, removing the 3,5-dimethyl groups, as in the des-methyl analog, is predicted to lower lipophilicity (XLogP3) and reduce the potential for hydrophobic packing in a protein binding pocket, thereby affecting potency and selectivity [2]. These differences make simple one-to-one substitution unreliable without re-optimization.

Quantitative Differentiation Guide for N-butyl-2-cyano-3-(4-hydroxy-3,5-dimethylphenyl)prop-2-enamide vs. Key Analogs


Predicted Lipophilicity (XLogP3) Comparison: Target Compound vs. Des-Methyl Analog

The 3,5-dimethyl substitution on the phenol ring of the target compound is predicted to significantly increase its lipophilicity compared to the closest des-methyl analog, (2E)-N-butyl-2-cyano-3-(4-hydroxyphenyl)prop-2-enamide. A higher LogP value typically correlates with improved membrane permeability but can also affect solubility and metabolic clearance. The calculated XLogP3 for the target compound is 3.1, while the des-methyl analog has a lower calculated value of 2.3, a difference of 0.8 log units [1]. This difference is based on class-level inference using computational models for structurally analogous compounds. Quantitative experimental LogP data were not available for either compound in the accessed sources.

Physicochemical profiling Lipophilicity Drug-likeness

Topological Polar Surface Area (tPSA) Comparison: Target Compound vs. Thiazole Analog (CAS 863670-58-0)

Replacing the N-butyl group with an N-thiazol-2-yl group, as in the analog 2-cyano-3-(4-hydroxy-3,5-dimethylphenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide (CAS 863670-58-0), dramatically increases the topological polar surface area (tPSA). The target compound has a computed tPSA of approximately 66 Ų, while the thiazole analog has a computed tPSA of 114 Ų [1] [2]. This is a direct head-to-head comparison of computed properties. A tPSA below 140 Ų is generally associated with good oral bioavailability, but the 48 Ų difference suggests the target compound may possess superior passive membrane permeability compared to its more polar analog.

Physicochemical profiling tPSA Oral bioavailability

Steric and Electronic Impact of the 3,5-Dimethyl-4-hydroxy Pharmacophore on Chemical Reactivity

The 3,5-dimethyl groups ortho to the phenolic hydroxyl group in the target compound introduce both steric hindrance and electronic effects that can modulate the acidity of the phenol (pKa) and the stability/reactivity of the α,β-unsaturated carbonyl warhead. Compared to an unsubstituted 4-hydroxyphenyl analog, the dimethyl derivative is expected to exhibit a lower phenol pKa (making it a stronger acid and better hydrogen bond donor) and a slower rate of non-specific reaction with biological nucleophiles due to steric shielding of the electrophilic double bond [1]. This is a class-level inference based on established medicinal chemistry principles for covalent inhibitor design. In a patent describing 2-cyano-3-substituted phenyl acrylamide derivatives (CN103408461A), this type of substitution is explicitly claimed to enhance activity and stability in thermal treatments, although specific quantitative data for this compound are not provided [2].

Covalent inhibitor Reactivity tuning Structure-Activity Relationship

High-Impact Application Scenarios for N-butyl-2-cyano-3-(4-hydroxy-3,5-dimethylphenyl)prop-2-enamide Where Differentiation Matters


Lead-Optimization Programs for Orally Bioavailable Kinase TCIs

In a drug discovery program targeting a cysteine-dependent kinase with an orally bioavailable covalent inhibitor, the target compound should be prioritized over the thiazole analog (CAS 863670-58-0) because its computed tPSA (~66 Ų vs. 114 Ų) places it well within the range favorable for oral absorption, a critical requirement for lead progression [1].

Chemical Probe Development Requiring Tuned Reactivity

For the development of a selective chemical probe to study a specific biological target, the 3,5-dimethyl-4-hydroxy substitution on the target compound is hypothesized to offer a superior selectivity window compared to an unsubstituted phenyl analog by reducing non-specific reactivity, a key differentiator based on class-level SAR [2].

Parallel SAR by Catalog Exploration of N-Butyl Cyanoacrylamides

When procuring a set of compounds for a parallel SAR study around the acrylamide core, the target compound provides a distinct point in physicochemical space (higher LogP) compared to the des-methyl analog, allowing researchers to probe the effect of lipophilicity on cellular potency and clearance without altering the core warhead [3].

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